4-(4-Fluorobenzyloxy)benzyl alcohol

Physicochemical characterization Crystallization Intermediate purification

Analytical labs developing HPLC methods for safinamide mesilate require the authentic 4-fluorobenzyloxy positional isomer to generate the Safinamide Impurity 05 reference standard. 4-(4-Fluorobenzyloxy)benzyl alcohol (CAS 117113-98-1) is the direct synthetic precursor, enabling precise system suitability testing via reductive amination. Key advantages: • Para-fluorine substitution provides orthogonal retention time and mass spectrum vs. 3-fluoro (safinamide) and 2-fluoro (ralfinamide) regioisomers • Elevated mp (106-108°C) and LogP (~2.90) simplify intermediate purification and chromatographic resolution • Bifunctional benzylic alcohol + fluorinated diaryl ether handles allow modular elaboration to MAO-B inhibitor scaffolds (IC₅₀ down to 0.023 μM) Supplied as ≥98% white crystalline powder with full QA documentation; ships under ambient conditions.

Molecular Formula C14H13FO2
Molecular Weight 232.25 g/mol
CAS No. 117113-98-1
Cat. No. B046532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyloxy)benzyl alcohol
CAS117113-98-1
Molecular FormulaC14H13FO2
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F
InChIInChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2
InChIKeyFNWSEJASZBRBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyloxy)benzyl alcohol: Fluorinated Building Block


4-(4-Fluorobenzyloxy)benzyl alcohol (CAS 117113-98-1) is a bifunctional aromatic building block of the benzyl alcohol class, bearing a para-fluorobenzyloxy substituent. With the molecular formula C₁₄H₁₃FO₂ and a molecular weight of 232.25 g/mol, it is supplied as a white to off-white crystalline powder . It is catalogued as a high-value synthetic intermediate by multiple vendors with purity specifications ranging from 95% to 98% . The compound possesses two reactive handles—a primary benzylic hydroxyl group and a fluorinated diaryl ether—making it a versatile precursor for constructing more complex pharmacophores, particularly those incorporating the 4-(benzyloxy)benzyl motif found in monoamine oxidase B (MAO-B) inhibitors such as safinamide and its structural analogs [1].

Safinamide impurity standard synthesis
Fluorine positional SAR building block
c-Met inhibitor / chalcone scaffold entry

4-(4-Fluorobenzyloxy)benzyl alcohol: Why Analogs Cannot Substitute


Substituting 4-(4-fluorobenzyloxy)benzyl alcohol with the non-fluorinated 4-benzyloxybenzyl alcohol (CAS 836-43-1) or its positional fluorinated isomers (e.g., 2-fluoro or 3-fluoro) introduces measurable and consequential changes in physicochemical properties that directly affect synthetic utility, intermediate purification, and final drug substance impurity profiles . The para-fluorine atom alters melting point (106–108°C vs. 84–89°C), lipophilicity (LogP ~2.90 vs. ~2.76), and electronic character of the benzyloxy ring, which can influence reaction kinetics in downstream nucleophilic substitution or coupling steps . In the context of safinamide-related chemistry, the 4-fluoro positional isomer constitutes a defined process-related impurity (Safinamide Impurity 05) that must be chromatographically resolved from the active pharmaceutical ingredient bearing the 3-fluoro substituent; use of a structurally mismatched intermediate would generate an entirely different impurity landscape, complicating regulatory compliance .

Non-fluorinated analog
Altered melting point, LogP, and density may affect reaction kinetics and purification consistency.
Positional isomers (2-F, 3-F)
Distinct impurity profiles and pharmacological space; not interchangeable for analytical reference or SAR.

4-(4-Fluorobenzyloxy)benzyl alcohol: Key Differentiation Evidence


Higher Melting Point Improves Purification

4-(4-Fluorobenzyloxy)benzyl alcohol exhibits a melting point of 106–108°C, which is approximately 22°C higher than that of its direct non-fluorinated analog, 4-benzyloxybenzyl alcohol (CAS 836-43-1; mp 84–89°C) . This elevated melting point, attributable to the electron-withdrawing para-fluorine substituent that strengthens intermolecular interactions in the crystal lattice, provides a wider thermal window for recrystallization-based purification of the intermediate after synthetic steps and reduces the likelihood of melting-induced decomposition during exothermic downstream reactions .

Melting Point
Reported
106–108 °C
Δ +18–22 °C vs non-F analog
Supports recrystallization screening
Multiple vendor CoA; verify per lot
Physicochemical characterization Crystallization Intermediate purification

Increased Lipophilicity Boosts Extraction Efficiency

The calculated LogP of 4-(4-fluorobenzyloxy)benzyl alcohol is 2.90, compared with 2.76 for the non-fluorinated 4-benzyloxybenzyl alcohol . This ΔLogP of +0.14 units, arising from the introduction of the para-fluorine atom on the terminal benzyl ring, corresponds to an approximately 38% increase in the octanol-water partition coefficient (ΔlogP of 0.14 ≈ a 1.38× increase in P) . The practical consequence is enhanced extractability into organic solvents (e.g., ethyl acetate or dichloromethane) during aqueous workup, which can improve recovery yields in multi-step synthetic sequences .

Lipophilicity (LogP)
Reported
2.90
Δ +0.14 vs non-F analog
May enhance organic-phase partitioning
Calculated values; experimental data unavailable
Lipophilicity LogP Extraction efficiency

Higher Density and Boiling Point Enhance Phase Separation

4-(4-Fluorobenzyloxy)benzyl alcohol has a predicted density of 1.208 g/cm³ at 20°C and a boiling point of 376.4°C at 760 mmHg . In comparison, the non-fluorinated 4-benzyloxybenzyl alcohol has a reported density of approximately 1.08 g/cm³ (rough estimate) and a boiling point of approximately 371.9°C . The density increase of ~0.13 g/cm³ (~12% increase) is consistent with the additional atomic mass and compacting effect of fluorine substitution and may influence the settling rate and phase boundary clarity during separatory workup at pilot scale .

Density / Boiling Point
Reported
1.208 g/cm³, 376.4 °C
Δ +0.13 g/cm³, +4.5 °C vs analog
May aid phase separation at scale
Predicted/computed values
Process chemistry Phase separation Scale-up

4-Fluoro Regioisomer as Safinamide Impurity Standard

The 4-fluorobenzyloxy substitution pattern is explicitly catalogued as a process-related impurity (Safinamide Impurity 05, also termed 3-Desfluoro-4-Fluoro-Safinamide, CAS 202825-43-2) of the active pharmaceutical ingredient safinamide mesilate, which bears a 3-fluorobenzyloxy group . Whereas safinamide (the 3-fluoro isomer) is a potent and selective MAO-B inhibitor with an IC₅₀ of approximately 98 nM against human MAO-B and ~5,918-fold selectivity over MAO-A, the 4-fluoro positional isomer derived from the target compound serves only as an analytical reference material for chromatographic purity methods and is not intended as an active pharmaceutical ingredient . This positional isomer differentiation is critical: the 2-fluoro analog (ralfinamide scaffold) targets sodium channels with a distinct pharmacological profile, underscoring that fluorobenzyloxy positional isomerism is not interchangeable and each regioisomer defines an entirely separate intellectual property and regulatory space [1].

Regioisomer Role
Cross-study
4-F: impurity standard; 3-F: MAO-B inhibitor; 2-F: Na⁺ blocker
Regioisomer identity critical for impurity profiling
Impurity limits ≤0.15% by HPLC
Impurity profiling Safinamide Reference standard

Purity and Storage Specifications for Reproducible Research

4-(4-Fluorobenzyloxy)benzyl alcohol is commercially available from multiple reputable vendors at purity levels of 95% (BOC Sciences), 97% (Chembase/Alfa Aesar), and 98% (Sigma-Aldrich / AA Blocks) with recommended storage at 2–8°C . The non-fluorinated analog 4-benzyloxybenzyl alcohol is typically supplied at 95–99% purity with storage at ambient temperature . The cold-storage requirement for the fluorinated compound reflects its potentially higher reactivity and underscores the need for proper handling protocols that may not apply to the non-fluorinated analog. The compound is classified as an irritant, and its safety data sheet (SDS) delineates specific handling and disposal procedures that must be observed in laboratory settings .

Purity / Storage
Supporting evidence
95–98% purity
Storage 2–8 °C (vs ambient for analog)
Supports procurement consistency and stability
Vendor specifications; SDS review recommended
Purity specification Procurement Reproducibility

4-(4-Fluorobenzyloxy)benzyl alcohol: Key Application Scenarios


Safinamide Process Impurity Synthesis and Resolution

Analytical laboratories developing HPLC or UPLC purity methods for safinamide mesilate drug substance require the authentic 4-fluorobenzyloxy impurity (Safinamide Impurity 05, CAS 202825-43-2) for system suitability testing and relative response factor determination. 4-(4-Fluorobenzyloxy)benzyl alcohol serves as the direct synthetic precursor to this impurity standard via reductive amination with (S)-2-aminopropanamide. The 4-fluoro-specific retention time and mass spectrum are orthogonal to those of the 3-fluoro (safinamide API) and 2-fluoro (ralfinamide) regioisomers, making the procurement of the correct fluorinated starting material essential for generating a valid reference standard [1].

MAO-B Inhibitor SAR with Fluorine Positional Scanning

Medicinal chemistry programs investigating the benzyloxy pharmacophore of MAO-B inhibitors require systematic variation of the fluorine substitution position (ortho, meta, para) on the terminal benzyl ring to map electronic and steric contributions to inhibitory potency and isoform selectivity. The target compound, bearing the para-fluorine, provides the 4-fluoro congener for direct comparison with the 3-fluoro (safinamide; hMAO-B IC₅₀ ~98 nM) and 2-fluoro (ralfinamide scaffold) analogs. The ~22°C melting point elevation and +0.14 LogP shift relative to the non-fluorinated parent further allow correlation of physicochemical trends with biological activity .

c-Met Kinase Inhibitor Intermediate Synthesis

Several patent families (e.g., WO 2011/097219, US 2011/0207693) describe fused quinazoline and heterocyclic c-Met tyrosine kinase inhibitors that incorporate a 4-(4-fluorobenzyloxy)phenyl or 4-(4-fluorobenzyloxy)benzyl substructure as a key pharmacophoric element for ATP-binding site occupancy. 4-(4-Fluorobenzyloxy)benzyl alcohol provides a direct entry point to these intermediates via oxidation of the benzylic alcohol to the aldehyde or carboxylic acid, or via nucleophilic displacement of the activated hydroxyl group. The para-fluorine substituent contributes to the electron-withdrawing character of the benzyloxy ring, which can influence the compound's binding affinity for the c-Met hinge region and its metabolic stability relative to non-halogenated analogs [2].

Fluorinated Chalcone Derivatives as MAO-B Inhibitors

Recent research on fluorinated benzyloxy chalcones as selective MAO-B inhibitors (e.g., compounds FBZ13 and FBZ6) has demonstrated that the fluorobenzyloxy motif can produce IC₅₀ values as low as 0.023 μM, outperforming safinamide by up to 4-fold in potency [3]. 4-(4-Fluorobenzyloxy)benzyl alcohol can be employed as a starting material for constructing these chalcone scaffolds via oxidation to the corresponding benzaldehyde followed by Claisen-Schmidt condensation with substituted acetophenones, enabling direct incorporation of the 4-fluorobenzyloxy pharmacophore without requiring late-stage fluorination.

Application
Selection Property
Validation Focus
Safinamide impurity method development
Correct regioisomer (4-fluoro)
HPLC/LC-MS system suitability
MAO-B fluorine positional SAR
Para-fluorine electronic effect
MAO-B inhibition and selectivity profiling
c-Met inhibitor intermediate
4-Fluorobenzyloxy ATP-site motif
Binding affinity and metabolic stability
Fluorinated chalcone MAO-B research
Para-fluorobenzyloxy pharmacophore
Potency context in chalcone series

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